molecular formula C21H18N2 B10841303 2,4,4-Triphenylimidazoline

2,4,4-Triphenylimidazoline

Cat. No.: B10841303
M. Wt: 298.4 g/mol
InChI Key: KXSXOHNHKQJMNF-UHFFFAOYSA-N
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Description

2,4,4-Triphenylimidazoline is a heterocyclic compound known for its significant biological and chemical properties. This compound is part of the imidazoline family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of three phenyl groups attached to the imidazoline core enhances its stability and reactivity, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-triphenylimidazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzil, ammonium acetate, and benzaldehyde under reflux conditions. The reaction is carried out at 100°C for several hours, resulting in the formation of the desired imidazoline derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Triphenylimidazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,4-triphenylimidazoline involves its interaction with specific molecular targets. For instance, it acts as a potent antagonist of neuropeptide Y Y5 receptors, which are involved in regulating appetite and energy balance. The compound binds to these receptors, inhibiting their activity and thereby affecting physiological processes . Additionally, its anti-inflammatory and antimicrobial activities are attributed to its ability to interfere with specific enzymes and cellular pathways .

Comparison with Similar Compounds

Uniqueness: 2,4,4-Triphenylimidazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high affinity for neuropeptide Y Y5 receptors and its broad spectrum of biological activities make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

2,5,5-triphenyl-1,4-dihydroimidazole

InChI

InChI=1S/C21H18N2/c1-4-10-17(11-5-1)20-22-16-21(23-20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23)

InChI Key

KXSXOHNHKQJMNF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=N1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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